molecular formula C31H35N3O7 B11033864 N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide

N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide

Cat. No.: B11033864
M. Wt: 561.6 g/mol
InChI Key: QLPJSQPAOVJEGM-UHFFFAOYSA-N
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Description

N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzodioxole ring, a methoxyphenyl group, and an ethoxypropylamino moiety, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as the benzodioxole derivative and the methoxyphenyl ketone. These intermediates are then subjected to condensation reactions, often using reagents like ethyl chloroformate and amines under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors, with precise control over temperature, pressure, and pH. Catalysts and solvents are carefully selected to optimize yield and purity. The final product is usually purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole ring, where halogens or other nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical research.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Its structural components suggest it may have activity against certain diseases, including cancer and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}benzamide
  • N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-methoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide

Uniqueness

Compared to similar compounds, N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide stands out due to its specific ethoxypropylamino group, which may confer unique reactivity and biological activity. This structural difference can lead to variations in how the compound interacts with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C31H35N3O7

Molecular Weight

561.6 g/mol

IUPAC Name

N-[2-[1,3-benzodioxol-5-ylmethyl-[2-(3-ethoxypropylamino)-1-(4-methoxyphenyl)-2-oxoethyl]amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C31H35N3O7/c1-3-39-17-7-16-32-31(37)29(23-11-13-25(38-2)14-12-23)34(20-22-10-15-26-27(18-22)41-21-40-26)28(35)19-33-30(36)24-8-5-4-6-9-24/h4-6,8-15,18,29H,3,7,16-17,19-21H2,1-2H3,(H,32,37)(H,33,36)

InChI Key

QLPJSQPAOVJEGM-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=C(C=C1)OC)N(CC2=CC3=C(C=C2)OCO3)C(=O)CNC(=O)C4=CC=CC=C4

Origin of Product

United States

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